molecular formula C8H19O4PS2 B1616683 Demeton-o sulfoxide CAS No. 5286-73-7

Demeton-o sulfoxide

Cat. No.: B1616683
CAS No.: 5286-73-7
M. Wt: 274.3 g/mol
InChI Key: HTXJPMPQYXHDOR-UHFFFAOYSA-N
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Description

Demeton-o sulfoxide is an organophosphate compound with the chemical formula C8H19O4PS2 . It is a derivative of demeton, which is known for its use as an insecticide and acaricide. This compound is characterized by its sulfur-containing functional groups and is primarily used in agricultural settings to control pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demeton-o sulfoxide typically involves the oxidation of demeton. One common method is the oxidation of demeton using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Demeton-o sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can produce demeton-o sulfone.

    Reduction: Reduction reactions can convert this compound back to demeton.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Demeton-o sulfone: Formed by further oxidation.

    Demeton: Formed by reduction.

    Various derivatives: Formed by substitution reactions.

Scientific Research Applications

Demeton-o sulfoxide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

    Biology: Studied for its effects on enzyme activity, particularly cholinesterase inhibition.

    Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.

    Industry: Used in the formulation of pesticides and as an intermediate in the synthesis of other organophosphate compounds.

Mechanism of Action

The primary mechanism of action of demeton-o sulfoxide involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nervous system, causing symptoms such as muscle twitching, convulsions, and potentially death in pests.

Comparison with Similar Compounds

Similar Compounds

    Demeton-S-methyl: Another organophosphate insecticide with similar cholinesterase inhibition properties.

    Disulfoton: A related compound used as an insecticide, known for its high toxicity.

    Parathion: An organophosphate insecticide with a similar mechanism of action but higher toxicity.

Uniqueness

Demeton-o sulfoxide is unique in its balance of efficacy and toxicity. While it is effective in controlling pests, it has a relatively lower toxicity to humans compared to some other organophosphate insecticides. This makes it a valuable compound in agricultural pest control.

Properties

IUPAC Name

diethoxy-(2-ethylsulfinylethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS2/c1-4-10-13(14,11-5-2)12-7-8-15(9)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXJPMPQYXHDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863515
Record name O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5286-73-7
Record name O,O-Diethyl O-2-ethylsulfinylethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5286-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demeton-o sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETON-O SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O06U450254
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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